molecular formula C10H13NOS B1274712 4-Propoxybenzene-1-carbothioamide CAS No. 60758-95-4

4-Propoxybenzene-1-carbothioamide

Cat. No. B1274712
CAS RN: 60758-95-4
M. Wt: 195.28 g/mol
InChI Key: LAZWLBJBNOPJQW-UHFFFAOYSA-N
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Description

The compound 4-Propoxybenzene-1-carbothioamide is a derivative of benzene carbothioamide, which is a class of compounds known for their potential biological activities. Although the provided papers do not directly discuss 4-Propoxybenzene-1-carbothioamide, they do provide insights into related compounds and their synthesis, molecular structure, and responsiveness to stimuli, which can be extrapolated to understand the properties and behaviors of 4-Propoxybenzene-1-carbothioamide.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start from commercially available precursors. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide involves bromination, oxyalkylation, and thioamidation starting from 4-hydroxybenzonitrile. The total yield of this process was reported to be 49.2% . Similarly, the synthesis of 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide was achieved in two steps, starting with a reaction between 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde, followed by a reaction with thiosemicarbazide . These methods suggest that the synthesis of 4-Propoxybenzene-1-carbothioamide could also be performed through a similar multi-step synthetic route, with an emphasis on optimizing conditions for maximum yield.

Molecular Structure Analysis

The molecular structure of compounds in this class is confirmed using various spectroscopic techniques. For example, the structure of synthesized compounds in the studies was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . These techniques are crucial for verifying the presence of functional groups and the overall molecular framework, which in the case of 4-Propoxybenzene-1-carbothioamide, would include the propoxy and carbothioamide groups attached to the benzene ring.

Chemical Reactions Analysis

The reactivity of these compounds under different conditions is an important aspect of their analysis. The paper discussing the dual thermo- and light-responsive nanorods indicates that the 4-propoxyazobenzene moiety exhibits rapid photoisomerization upon UV irradiation . This suggests that derivatives like 4-Propoxybenzene-1-carbothioamide may also exhibit specific reactivity under light or temperature stimuli, which could be exploited in applications such as smart materials or drug delivery systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of the 4-propoxyazobenzene group in poly(N-isopropylacrylamide) leads to a decrease in the lower critical solution temperature (LCST) upon UV irradiation, indicating a change in solubility with temperature and light . This property is significant for applications that require materials to respond to environmental changes. The analysis of 4-Propoxybenzene-1-carbothioamide would likely focus on similar properties, such as solubility, melting point, and responsiveness to external stimuli, which are essential for understanding its potential applications.

Scientific Research Applications

Synthesis and Characterization

  • Carbothioamides like 4-Propoxybenzene-1-carbothioamide are important intermediates in the synthesis of various biologically active compounds. For instance, 3-bromo-4-isobutyloxyphenyl carbothioamide, a related compound, has been synthesized as an intermediate for febuxostat, showcasing the role of such compounds in pharmaceutical synthesis (Wang et al., 2016).
  • Carbothioamides have been used in the synthesis of novel bi- and triheterocyclic azoles with antimicrobial activities, indicating their utility in developing new therapeutic agents (Demirci et al., 2013).

Biological Evaluation

  • Novel thiosemicarbazones, structurally similar to 4-Propoxybenzene-1-carbothioamide, have been synthesized and evaluated for antibacterial and antioxidant activities. Some of these compounds have shown significant inhibition potency against pathogens and possess antioxidant properties (Karaküçük-Iyidoğan et al., 2014).

Chemical Synthesis

  • In chemical synthesis, 4-Propoxybenzene-1-carbothioamide-like compounds have been involved in the preparation of aromatic ethers using ultrasonic-assisted phase-transfer catalysis, showcasing their versatility in advanced synthetic methods (Harikumar & Rajendran, 2014).
  • Additionally, carbothioamides are key synthons in the synthesis of bis(chromenes) and bis(benzo[f]chromenes) linked to thiazole units, further demonstrating their utility in the creation of complex organic molecules (Sanad & Mekky, 2020).

Solvent-Free Synthesis

  • Carbothioamides have also been used in the synthesis of phthalazine derivatives under solvent-free conditions using microwave irradiation, highlighting their role in environmentally friendly chemical processes (Habibi & Marvi, 2007).

Photocatalytic Transformations

  • Compounds structurally related to 4-Propoxybenzene-1-carbothioamide have been used in photocatalytic transformations, serving as organophotocatalysts in various organic reactions (Shang et al., 2019).

Safety And Hazards

The safety information available indicates that 4-Propoxybenzene-1-carbothioamide is associated with several hazard statements, including H302, H315, H317, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-propoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-2-7-12-9-5-3-8(4-6-9)10(11)13/h3-6H,2,7H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZWLBJBNOPJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390764
Record name 4-propoxybenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propoxybenzene-1-carbothioamide

CAS RN

60758-95-4
Record name NSC281622
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-propoxybenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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